molecular formula C15H23BrMg B12058657 2,4,6-Triisopropylphenylmagnesium bromide, 0.50 M in THF

2,4,6-Triisopropylphenylmagnesium bromide, 0.50 M in THF

Cat. No.: B12058657
M. Wt: 307.55 g/mol
InChI Key: CGSHTZMKSWFREU-UHFFFAOYSA-M
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Description

2,4,6-Triisopropylphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound, with the empirical formula C15H23BrMg, is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylphenylmagnesium bromide is typically synthesized by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triisopropylphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Alcohols: From reactions with aldehydes and ketones.

    Carboxylic Acids: From reactions with carbon dioxide.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

2,4,6-Triisopropylphenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent in the formation of complex organic molecules.

    Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials.

    Agricultural Chemistry: In the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Mesitylmagnesium bromide
  • 4-Isopropylphenylmagnesium bromide
  • 2,6-Dimethylphenylmagnesium bromide

Comparison: 2,4,6-Triisopropylphenylmagnesium bromide is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective reactions where other Grignard reagents might lead to unwanted side reactions .

Properties

IUPAC Name

magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHTZMKSWFREU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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